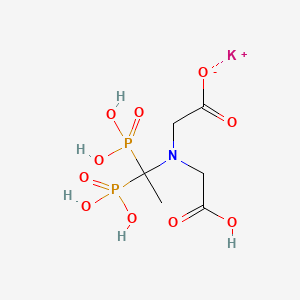
Potassium 2-((carboxymethyl)(1,1-diphosphonoethyl)amino)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium2-((carboxymethyl)(1,1-diphosphonoethyl)amino)acetate is a complex organic compound with a wide range of applications in various scientific fields. It is known for its unique chemical structure, which includes carboxymethyl and diphosphonoethyl groups, making it a valuable compound in both research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Potassium2-((carboxymethyl)(1,1-diphosphonoethyl)amino)acetate typically involves the reaction of glycine with phosphorous acid and formaldehyde under controlled conditions. The reaction is carried out in an aqueous medium, and potassium hydroxide is used to neutralize the reaction mixture, resulting in the formation of the potassium salt of the compound.
Industrial Production Methods
In industrial settings, the production of Potassium2-((carboxymethyl)(1,1-diphosphonoethyl)amino)acetate is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium2-((carboxymethyl)(1,1-diphosphonoethyl)amino)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids and phosphonic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines and alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxymethyl or diphosphonoethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, phosphonic acids, amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Potassium2-((carboxymethyl)(1,1-diphosphonoethyl)amino)acetate has a wide range of applications in scientific research, including:
Chemistry: It is used as a chelating agent in coordination chemistry and as a ligand in various catalytic processes.
Biology: The compound is employed in biochemical assays and as a stabilizing agent for enzymes and proteins.
Industry: The compound is used in water treatment processes, as a scale inhibitor, and in the formulation of cleaning agents.
Wirkmechanismus
The mechanism of action of Potassium2-((carboxymethyl)(1,1-diphosphonoethyl)amino)acetate involves its ability to chelate metal ions, forming stable complexes. This chelation process is crucial in various applications, such as preventing the formation of scale in water systems and stabilizing metal ions in biochemical assays. The molecular targets include metal ions like calcium, magnesium, and iron, and the pathways involved are primarily related to the formation of coordination complexes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with similar applications in water treatment and biochemical assays.
Nitrilotriacetic acid (NTA): Another chelating agent used in similar applications but with different binding affinities and stability constants.
Diethylenetriaminepentaacetic acid (DTPA): A chelating agent with higher binding capacity for metal ions compared to EDTA and NTA.
Uniqueness
Potassium2-((carboxymethyl)(1,1-diphosphonoethyl)amino)acetate is unique due to its specific combination of carboxymethyl and diphosphonoethyl groups, which provide distinct chelating properties and stability. This makes it particularly effective in applications where strong and stable metal ion chelation is required.
Eigenschaften
Molekularformel |
C6H12KNO10P2 |
|---|---|
Molekulargewicht |
359.21 g/mol |
IUPAC-Name |
potassium;2-[carboxymethyl(1,1-diphosphonoethyl)amino]acetate |
InChI |
InChI=1S/C6H13NO10P2.K/c1-6(18(12,13)14,19(15,16)17)7(2-4(8)9)3-5(10)11;/h2-3H2,1H3,(H,8,9)(H,10,11)(H2,12,13,14)(H2,15,16,17);/q;+1/p-1 |
InChI-Schlüssel |
ARDSOIMYFBKNQX-UHFFFAOYSA-M |
Kanonische SMILES |
CC(N(CC(=O)O)CC(=O)[O-])(P(=O)(O)O)P(=O)(O)O.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)ethanone](/img/structure/B13142897.png)
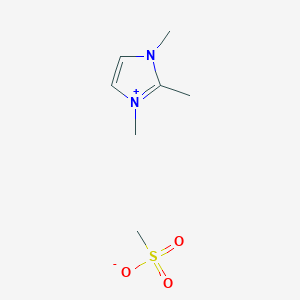
![2-[(2E)-2-[[20-[(E)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13142904.png)


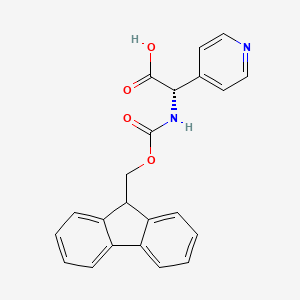
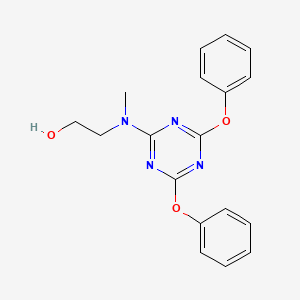
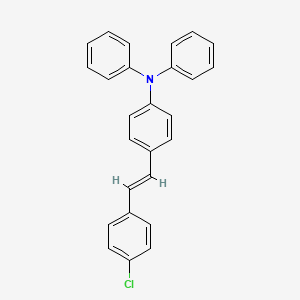
![6-Chloro-[3,3'-bipyridine]-4-carbaldehyde](/img/structure/B13142950.png)
![1,2-Di([2,2'-bipyridin]-6-yl)ethane](/img/structure/B13142960.png)
![(2-Methylbenzo[d]thiazol-5-yl)methanamine](/img/structure/B13142961.png)

